3-Bromo-2-fluoro-5,6-dimethoxybenzaldehyde
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Overview
Description
3-Bromo-2-fluoro-5,6-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H8BrFO3 It is a derivative of benzaldehyde, featuring bromine, fluorine, and methoxy substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-5,6-dimethoxybenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a dimethoxybenzaldehyde precursor. The reaction conditions often involve the use of bromine or a brominating agent, such as N-bromosuccinimide (NBS), and a fluorinating agent like Selectfluor. The reactions are usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can also enhance the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-5,6-dimethoxybenzaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The aldehyde group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions often involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzaldehydes, while oxidation can produce carboxylic acids, and reduction can yield alcohols.
Scientific Research Applications
3-Bromo-2-fluoro-5,6-dimethoxybenzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-5,6-dimethoxybenzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but the presence of bromine, fluorine, and methoxy groups can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluorobenzaldehyde: Similar structure but lacks the methoxy groups.
3-Bromo-2,6-difluorobenzaldehyde: Contains an additional fluorine atom.
5-Bromo-2,4-dimethoxybenzaldehyde: Different positioning of the bromine and fluorine atoms.
Uniqueness
3-Bromo-2-fluoro-5,6-dimethoxybenzaldehyde is unique due to the specific arrangement of bromine, fluorine, and methoxy groups on the benzaldehyde ring
Properties
IUPAC Name |
3-bromo-2-fluoro-5,6-dimethoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO3/c1-13-7-3-6(10)8(11)5(4-12)9(7)14-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKNMLMIIJVLHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1OC)C=O)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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